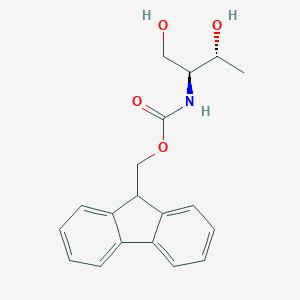

Fmoc-D-allo-threoninol

説明

Significance of Fmoc-D-allo-Threoninol as a Chiral Building Block in Complex Molecule Synthesis

The primary significance of this compound lies in its role as a chiral building block. In organic synthesis, building blocks are relatively simple molecules that can be assembled into larger, more complex structures. A chiral building block, like this compound, has a specific stereochemistry that directs the formation of new stereocenters in the target molecule. This control is paramount in the synthesis of pharmaceuticals and other bioactive compounds, where often only one specific stereoisomer exhibits the desired therapeutic effect.

This compound is particularly useful in solid-phase peptide synthesis (SPPS), a cornerstone technique for creating peptides and proteins in the lab. chemimpex.com The Fmoc protecting group on the nitrogen atom prevents unwanted reactions at that site while other chemical transformations are carried out. chemimpex.com This group can be selectively removed under mild conditions, allowing for the sequential addition of other amino acids to build a peptide chain. chemimpex.comsmolecule.com The incorporation of a non-natural amino alcohol like D-allo-threoninol can introduce unique structural features into a peptide, potentially enhancing its stability, bioactivity, or ability to adopt a specific conformation. chemimpex.com

The use of this compound extends to the synthesis of complex natural products and their analogs. Researchers utilize its defined stereochemistry to construct key fragments of larger molecules, ensuring the final product has the correct three-dimensional structure. This precise control over stereochemistry is essential for investigating structure-activity relationships and developing novel therapeutic agents. chemimpex.com

Overview of D-allo-Threonine and D-allo-Threoninol Derivatives in Contemporary Organic Chemistry

D-allo-threonine and its reduced form, D-allo-threoninol, are non-proteinogenic amino acids, meaning they are not one of the 20 common amino acids found in proteins. bocsci.comacs.org Threonine itself has two chiral centers, leading to four possible stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. wikipedia.org While L-threonine is the naturally occurring and biologically active form, the "allo" isomers, particularly D-allo-threonine, have found important niches in chemical synthesis. bocsci.comacs.org

D-allo-threonine and its derivatives are valuable because they provide access to molecular scaffolds that are different from those derived from natural amino acids. bocsci.com This structural diversity is crucial in drug discovery for creating novel peptide-based drugs and other bioactive molecules. chemimpex.com For instance, incorporating D-amino acids or their derivatives can make peptides more resistant to degradation by enzymes in the body, thereby increasing their therapeutic potential. smolecule.com

Derivatives of D-allo-threonine and D-allo-threoninol are used in a variety of synthetic applications:

Peptide Synthesis : As mentioned, Fmoc- and other protected derivatives are used to build peptides with unnatural configurations, enhancing stability and bioactivity. chemimpex.com

Synthesis of Bioactive Compounds : These derivatives serve as starting materials or key intermediates in the synthesis of complex molecules with potential pharmaceutical applications. chemimpex.comguidechem.com For example, D-allo-threonine has been identified as a component of certain natural products produced by bacteria. nih.govnih.gov

Asymmetric Synthesis : The inherent chirality of these compounds makes them useful as chiral auxiliaries or catalysts to control the stereochemical outcome of chemical reactions.

The development of synthetic methods to produce these non-natural amino acids and their derivatives, such as the epimerization of the more common L-threonine, has been an active area of research. researchgate.net Efficient synthetic routes are crucial for making these valuable building blocks readily available for research and development. researchgate.net

Historical Development and Key Milestones in the Academic Utilization of D-allo-Threoninol

The story of D-allo-threoninol is intrinsically linked to the discovery and study of its parent amino acid, threonine. Threonine was the last of the 20 common proteinogenic amino acids to be discovered, a milestone achieved in 1935 by William Cumming Rose. wikipedia.org This discovery revealed the existence of its stereoisomers, including the allo forms. acs.orgwikipedia.org

Initially, the non-natural isomers like D-allo-threonine were considered rare and of little value. acs.org However, as the field of organic synthesis, particularly peptide synthesis, advanced, the potential utility of these unique stereoisomers became apparent. The development of solid-phase peptide synthesis by Robert Bruce Merrifield in the early 1960s revolutionized the way peptides were made and opened the door for the incorporation of non-standard amino acids.

Key milestones in the utilization of D-allo-threoninol and its derivatives include:

Improved Synthetic Methods : Over the years, chemists have developed more efficient ways to synthesize D-allo-threonine and its derivatives. A notable approach involves the stereochemical inversion (epimerization) of the more readily available and cheaper L-threonine. researchgate.net For example, methods using catalytic salicylaldehyde or reactions involving oxazoline intermediates have been developed to produce D-allo-threonine. researchgate.net

Incorporation into Natural Product Synthesis : The identification of D-allo-threonine as a component of natural products, such as the peptide faulknamycin, highlighted its biological relevance and spurred further interest in its synthesis and use. nih.gov

Application in Peptide Chemistry : The systematic use of protected forms, like this compound, in peptide synthesis to create analogs with enhanced properties represents a significant application. This allows researchers to fine-tune the biological activity and stability of peptides. chemimpex.comchemimpex.com

Development of Chiral Catalysis : The broader field of asymmetric synthesis has driven the demand for a diverse range of chiral building blocks, including derivatives of D-allo-threoninol, for use in creating enantiomerically pure molecules. guidechem.com

The journey of D-allo-threoninol from a rare, overlooked stereoisomer to a valuable tool in the chemist's arsenal reflects the increasing sophistication of organic synthesis and the continuous search for novel molecular structures with useful properties.

Compound Information Table

| Compound Name | Abbreviation | Role/Significance |

| This compound | - | The primary subject, a protected chiral building block for synthesis. chemimpex.com |

| D-allo-Threonine | D-allo-Thr | The parent amino acid of D-allo-threoninol. nih.gov |

| D-allo-Threoninol | - | The amino alcohol building block, derived from D-allo-threonine. chemimpex.com |

| L-Threonine | L-Thr | The common, naturally occurring stereoisomer of threonine. acs.org |

| Faulknamycin | - | A natural product containing D-allo-threonine. nih.gov |

| Fmoc-D-allo-threonine | Fmoc-D-allo-Thr-OH | A related building block used in peptide synthesis. chemimpex.com |

| Fmoc-O-tert-butyl-D-allo-threonine | Fmoc-D-allo-Thr(tBu)-OH | A derivative with an additional protecting group for more complex syntheses. chemimpex.com |

特性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S,3R)-1,3-dihydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKDHMTZJSRRIQ-XIKOKIGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426523 | |

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143143-54-8 | |

| Record name | Fmoc-D-allo-threoninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Integration and Application of Fmoc-d-allo-threoninol in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-D-allo-Threoninol

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, and this compound is well-suited for this methodology. smolecule.com The Fmoc group provides temporary protection for the amino group, allowing for sequential addition of amino acids to a growing peptide chain anchored to a solid support. smolecule.com

Development of Robust Coupling Conditions for Racemization-Free Incorporation of this compound

A significant challenge in peptide synthesis is the prevention of racemization at the α-carbon of the activated amino acid, which can lead to the formation of undesired diastereomers. researchgate.net This is particularly crucial for residues like threonine and its isomers. Research has focused on developing robust coupling conditions to minimize this side reaction.

Key strategies to suppress racemization during the incorporation of this compound include:

Use of Additives: Reagents like 1-hydroxybenzotriazole (HOBt) and its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt), are commonly used in conjunction with carbodiimide coupling reagents. issuu.com These additives form active esters that are more stable and less prone to racemization. issuu.com

Carbodiimide Reagents: N,N'-Diisopropylcarbodiimide (DIC) is often preferred over N,N'-dicyclohexylcarbodiimide (DCC) in Fmoc-based SPPS due to the better solubility of its urea byproduct. google.com

Phosphonium and Uronium/Guanidinium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are effective activating agents that can promote efficient coupling while minimizing racemization, often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). issuu.com

Optimized Reaction Conditions: Factors such as temperature, solvent, and reaction time are carefully controlled. For instance, performing couplings at lower temperatures can help reduce the rate of racemization. nih.gov

A study on the incorporation of a related fluorinated threonine derivative, 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine (tfT), identified that using 3.0 equivalents of the Fmoc-amino acid with 2.7 equivalents of DIC and 2.7 equivalents of HOBt in a DMF/DCM solvent mixture at 0°C for 20 hours resulted in negligible racemization during solid-phase synthesis. nih.gov While not specific to this compound, these findings provide a strong basis for developing racemization-free coupling protocols for similar sterically hindered amino acids.

Table 1: Coupling Reagents and Additives for Racemization Suppression

| Reagent Class | Example | Role in Suppressing Racemization |

|---|---|---|

| Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC) | Forms a highly reactive O-acylisourea intermediate. |

| Additives | 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt) | Reacts with the O-acylisourea to form a more stable active ester, reducing the risk of oxazolone formation and subsequent racemization. issuu.com |

This compound as a Component for Non-Proteinogenic Amino Acid Synthesis

This compound is not only incorporated directly into peptides but also serves as a chiral precursor for the synthesis of other non-proteinogenic amino acids. nih.gov The defined stereochemistry at its two chiral centers makes it a valuable starting material for creating novel amino acid structures with specific conformational properties. For example, the synthesis of protected D-allo-threonine building blocks has been achieved through methods like the Matteson homologation of chiral boronic esters. rsc.orguni-saarland.de This process allows for the stereoselective construction of the amino acid backbone. rsc.orguni-saarland.de

Strategies for Constructing Complex Peptide Architectures with D-allo-Threoninol Residues

The inclusion of D-allo-threoninol residues enables the construction of complex peptide architectures, such as cyclic peptides and depsipeptides. rsc.orgmdpi.com These structures often exhibit enhanced biological activity and stability compared to their linear counterparts. mdpi.com

One key application is in the synthesis of natural products. For instance, D-allo-threonine is a component of the marine-derived cyclic depsipeptide callipeltin A. rsc.orguni-saarland.de The synthesis of the callipeltin core has been achieved by assembling the linear peptide chain, including a protected D-allo-threonine residue, followed by macrolactonization. rsc.org This cyclization often occurs between the C-terminal carboxylic acid and the side-chain hydroxyl group of a threonine or allo-threonine residue. nih.gov

Strategies for building these complex architectures include:

Linear Solid-Phase Synthesis: The linear peptide precursor is assembled on a solid support using standard Fmoc-SPPS protocols.

Macrolactamization/Macrolactonization: After cleavage from the resin, the linear peptide is cyclized in solution. The choice of cyclization site and coupling reagent (e.g., PyAOP) is critical for achieving high yields and avoiding epimerization. rsc.org

Incorporation of Turning Units: The sequence can be designed with amino acids that promote the formation of turns (e.g., D-amino acids, proline), facilitating the cyclization process. sci-hub.se

Liquid-Phase Peptide Synthesis (LPPS) with this compound

While SPPS is dominant, liquid-phase peptide synthesis (LPPS) remains a valuable technique, especially for large-scale synthesis and the preparation of peptide fragments.

Fragment Coupling Methodologies Employing D-allo-Threoninol Derivatives

In a convergent synthesis approach, smaller peptide fragments are synthesized separately and then joined together in solution. This method can be more efficient for producing large peptides. This compound-containing fragments can be prepared and subsequently used in these coupling strategies. The same principles of racemization suppression used in SPPS apply here, with careful selection of coupling reagents and conditions being paramount. The convergent total synthesis of tetraselide, an antifungal macrocyclic depsipeptide, utilized fragment coupling in the liquid phase to assemble the final molecule. chemrxiv.org

Serine/Threonine Ligation (STL) for D-allo-Threoninol Containing Peptides

Serine/Threonine Ligation (STL) is a powerful chemoselective ligation method that allows for the coupling of unprotected peptide fragments. nih.gov The reaction occurs between a peptide with a C-terminal salicylaldehyde (SAL) ester and another peptide with an N-terminal serine or threonine residue. nih.govdoi.org

The mechanism involves:

Imine Capture: The N-terminal amine of the serine/threonine residue reacts with the C-terminal salicylaldehyde ester to form an imine. nih.govdoi.org

Intramolecular Acyl Transfer: This is followed by an O-to-N acyl transfer, which forms a stable N,O-benzylidene acetal-linked peptide. nih.govdoi.org

Acidolysis: The acetal linkage is then cleaved under acidic conditions to yield the native peptide bond. nih.govdoi.org

While the primary focus has been on proteinogenic serine and threonine, the principles of STL can be extended to peptides containing their isomers, such as D-allo-threonine. nih.gov This would involve preparing a peptide fragment with an N-terminal D-allo-threoninol. This ligation strategy is highly chemoselective and tolerates a wide range of functional groups on the peptide side chains, making it a valuable tool for the synthesis of complex proteins and modified peptides. nih.govgoogle.com The development of STL has significantly expanded the toolbox for creating large and complex peptide molecules, including those incorporating non-standard residues like D-allo-threoninol. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Fluorenylmethyloxycarbonyl-D-allo-threoninol | This compound |

| 1-Hydroxybenzotriazole | HOBt |

| 1-Hydroxy-7-azabenzotriazole | HOAt |

| N,N'-Diisopropylcarbodiimide | DIC |

| N,N'-Dicyclohexylcarbodiimide | DCC |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU |

| N,N-Diisopropylethylamine | DIPEA |

| N-Methylmorpholine | NMM |

| 4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine | tfT |

| Callipeltin A | |

| Tetraselide |

Synthesis and Conformational Studies of Glycopeptides Featuring allo-Threoninol Moieties

Glycosylation of allo-Threoninol Building Blocks for Glycopeptide Analogue Synthesis

The synthesis of glycopeptide analogues containing allo-threoninol requires the efficient glycosylation of the corresponding amino acid building block. A common strategy involves the glycosylation of Fmoc-protected allo-threonine derivatives with activated sugar donors. For instance, Fmoc-allo-L-Thr-OH and Fmoc-D-Thr-OH have been successfully glycosylated with N-acetylgalactosamine. beilstein-journals.org The resulting glycosylated amino acids can then be incorporated into peptide sequences using solid-phase peptide synthesis (SPPS). nih.govyoungin.com The synthesis of O-mannosyl serine and threonine building blocks has also been explored, providing access to glycopeptides derived from alpha-dystroglycan. nih.gov

A key challenge in this process is achieving high stereoselectivity during the glycosylation reaction. The choice of protecting groups, activating agents, and reaction conditions are all critical factors. For example, the synthesis of sialyl-Tn antigen involved the regioselective sialylation of a galactosamine threonine conjugate. unirioja.es

| Building Block | Glycosyl Donor | Resulting Glycoamino Acid |

| Fmoc-allo-L-Thr-OH | N-acetylgalactosamine | Fmoc-allo-L-Thr(Ac-GalNAc)-OH |

| Fmoc-D-Thr-OH | N-acetylgalactosamine | Fmoc-D-Thr(Ac-GalNAc)-OH |

| Fmoc-Ser/Thr | Tetraaceto-1-fluoro-α-D-mannose | α-O-mannosyl-Fmoc-Ser/Thr |

Influence of allo-Threoninol Stereochemistry on Glycopeptide Conformation and Function

These conformational changes directly affect the biological activity of the glycopeptide. Studies on antifreeze glycopeptide (AFGP) analogues have shown that replacing L-threonine with allo-L-threonine can lead to inactive compounds. nih.gov This is likely due to the altered orientation of the carbohydrate moiety, which prevents effective binding to ice crystals. beilstein-journals.org The stereochemistry of the amino acid residue has been shown to have a strong influence on the stability of the peptide chain. nih.govresearchgate.net

| Glycopeptide Analogue | Key Stereochemical Feature | Conformational Observation (CD Spectroscopy) | Functional Implication |

| allo-L-Thr containing AFGP | (2S,3S)-configuration | PPII-like conformation, lower CD intensity than native | Inactive as an antifreeze agent |

| retro-inverso AFGP (all D-amino acids) | D-configuration of all amino acids | - | Inactive as an antifreeze agent |

| MUC1-like glycopeptide with allo-Thr | Epimer of Thr at Cβ | Altered conformation compared to natural MUC1 | Potential for developing more immunogenic cancer vaccines |

Advanced Synthetic Techniques (e.g., Microwave-Enhanced SPPS) for allo-Threoninol Glycopeptides

The synthesis of complex glycopeptides containing allo-threoninol can be challenging and time-consuming. To address this, advanced synthetic techniques such as microwave-enhanced solid-phase peptide synthesis (SPPS) have been successfully employed. beilstein-journals.orgresearchgate.net Microwave irradiation can significantly accelerate the coupling and deprotection steps in SPPS, leading to shorter reaction times and improved yields. youngin.comnih.gov

This technique has been utilized in the synthesis of antifreeze glycopeptide analogues, allowing for the efficient incorporation of glycosylated allo-L-threonine and D-threonine building blocks. beilstein-journals.org The use of microwave-enhanced SPPS was also instrumental in the synthesis of MUC1-glycopeptide-based cancer vaccine candidates. science.eus The automated nature of this technique allows for the rapid assembly of peptide chains, facilitating the synthesis of a variety of glycopeptide analogues for structure-activity relationship studies. beilstein-journals.org

Role of D-allo-Threoninol in the Synthesis of Macrocyclic and Cyclic Depsipeptides

D-allo-threoninol and its corresponding amino acid, D-allo-threonine, are key components in the synthesis of several biologically active macrocyclic and cyclic depsipeptides. These natural products often exhibit potent antimicrobial, antiviral, and cytotoxic activities.

Macrolactamization Strategies for Peptides Containing D-allo-Threoninol

The formation of the macrocyclic ring is a critical step in the synthesis of these complex molecules. Macrolactamization, the intramolecular formation of an amide bond, is a common strategy. rsc.orgresearchgate.net The presence of D-amino acids, such as D-allo-threonine, can influence the conformation of the linear peptide precursor, potentially pre-organizing it for cyclization. uni-kiel.de

In the synthesis of cyclic depsipeptides, a macrolactonization, the formation of an ester bond, is often the key ring-closing step. scholaris.ca This can be challenging and may require specific activating agents and conditions to achieve good yields. scholaris.ca For example, in the synthesis of callipeltin B, the macrolactonization was achieved between the side chain of D-allo-threonine and the C-terminus of the linear peptide. acs.org

Total Synthesis of Natural Products Incorporating D-allo-Threonine/Threoninol Residues (e.g., Callipeltins, Tetraselide)

The total synthesis of natural products containing D-allo-threonine serves to confirm their structure and provides a platform for the synthesis of analogues with potentially improved biological activities.

Callipeltins: Callipeltin B, a cytotoxic cyclic depsipeptide, contains a D-allo-threonine residue. purdue.edu Its total synthesis was achieved using an Fmoc-based solid-phase strategy, where the D-allo-threonine building block was incorporated into the peptide chain. purdue.eduresearchgate.netnih.gov The synthesis of callipeltin A, another member of this family, also involved the preparation of a protected D-allo-threonine building block. rsc.org The structural elucidation of the callipeltins was complex, and the correct assignment of the D-allo-threonine stereochemistry was crucial. nih.gov

Tetraselide: This antifungal macrocyclic depsipeptide also incorporates a D-allo-threonine residue. rsc.orgnih.govchemrxiv.org Its total synthesis was accomplished through a convergent liquid-phase peptide synthesis (LPPS) approach. rsc.orgnih.gov The synthesis involved the condensation of a dipeptide with Fmoc-D-allo-Thr-OH. chemrxiv.orgrsc.org The successful synthesis of tetraselide and its isomers ultimately allowed for the determination of its absolute structure. rsc.orgnih.gov

| Natural Product | Key Structural Feature | Synthetic Strategy |

| Callipeltin B | Contains D-allo-threonine | Fmoc-based solid-phase peptide synthesis, on-resin macrolactamization |

| Callipeltin A | Contains D-allo-threonine | Solution-phase synthesis, macrolactonization |

| Tetraselide | Contains D-allo-threonine | Convergent liquid-phase peptide synthesis, head-to-tail macrolactamization |

Advanced Applications of Fmoc-d-allo-threoninol in Diverse Chemical Fields

Role in Chiral Catalysis and Asymmetric Synthesis

The inherent chirality of D-allo-threoninol, when protected by the fluorenylmethyloxycarbonyl (Fmoc) group, provides a versatile and powerful scaffold for creating chiral ligands and catalysts. These are crucial for controlling the stereochemical outcome of chemical reactions, a fundamental aspect of modern organic synthesis.

The allo-threoninol framework, with its vicinal amino and hydroxyl groups, serves as an excellent starting point for the design of a wide array of chiral ligands. Current time information in Bangalore, IN. These ligands often act as bidentate chelators, coordinating to a metal center through both the nitrogen and oxygen atoms. The synthesis of such catalysts typically begins with the removal of the Fmoc protecting group from Fmoc-D-allo-threoninol, which then allows for the functionalization of the exposed amine.

For instance, reacting the deprotected allo-threoninol with compounds containing phosphine groups can yield phosphine-amine ligands. Similarly, reactions with pyridine-based molecules can produce pyridyl-alcohol or pyridyl-amine ligands. The steric and electronic properties of these ligands can be precisely adjusted by modifying the substituents on both the nitrogen and oxygen atoms, as well as on any associated aromatic rings. This modular approach enables the creation of extensive libraries of ligands, which can then be screened to find the optimal catalyst for specific asymmetric reactions. Chiral Ni(II) Schiff base complexes derived from dehydroamino acids and chiral auxiliaries like (S)-BPB have been used in the asymmetric synthesis of various amino acid analogs. bohrium.com

Ligands derived from allo-threoninol have demonstrated remarkable efficacy in controlling stereochemistry in a variety of chemical transformations. mdpi.com In metal-catalyzed reactions, the chiral environment created by the allo-threoninol-based ligand around the metal center dictates the direction from which a substrate can approach, leading to the preferential formation of one enantiomer. numberanalytics.com For example, rhodium and iridium complexes with chiral diphosphine ligands derived from amino alcohols have been successfully used in the asymmetric hydrogenation of prochiral olefins.

In the field of organocatalysis, allo-threoninol derivatives can function as catalysts themselves. acs.org The presence of both a basic amino group and a Lewis acidic hydroxyl group allows these molecules to activate both the nucleophile and the electrophile simultaneously. mdpi.com This dual activation is critical for achieving high levels of enantioselectivity in reactions such as aldol and Michael additions. For instance, allo-threonine-derived chiral oxazaborolidinones have been used to catalyze Diels-Alder reactions and asymmetric Mukaiyama-Michael reactions. researchgate.netcolab.wsresearchgate.net

The synthesis of stereochemically pure oligonucleotides and compounds with a stereogenic phosphorus center (P-stereogenic compounds) is a significant challenge in synthetic chemistry. nih.gov Chiral auxiliaries and catalysts derived from allo-threoninol have become powerful tools to address this. nih.govchemrxiv.org In oligonucleotide synthesis, particularly for therapeutic uses like antisense oligonucleotides, controlling the stereochemistry at the phosphorus atom is crucial. nih.gov Chiral phosphoric acids (CPAs), including those derived from Fmoc-allo-pThr, have been used to control the formation of stereogenic phosphorous centers during phosphoramidite transfer. rsc.org This method has been applied to the stereocontrolled synthesis of dinucleotides and cyclic dinucleotides. nih.gov

Catalysts with an allo stereochemistry of the threonine residue have been shown to be selective in these reactions. nih.govchemrxiv.org For example, a catalyst with a diaminopropionic acid (Dap) i+3 residue and an allo-threonine stereochemistry afforded a dinucleotide product with a high diastereomeric ratio. nih.gov

Stereocontrol in Organocatalytic and Metal-Catalyzed Reactions Using allo-Threoninol Ligands

Supramolecular Chemistry and Xeno-Nucleic Acids (XNAs) Based on Threoninol Scaffolds

The unique structural features of allo-threoninol have also been leveraged in supramolecular chemistry and in the design of synthetic analogs of nucleic acids, known as Xeno-Nucleic Acids (XNAs). rsc.org

Acyclic threoninol nucleic acids (aTNAs) are a class of XNAs in which the natural furanose sugar of DNA and RNA is replaced by an acyclic allo-threoninol backbone. rsc.orgd-nb.info The synthesis of allo-aTNA monomers generally begins with this compound. The process involves protecting the hydroxyl group and then attaching a nucleobase (such as adenine, guanine, cytosine, or thymine) to the amino group. The resulting monomer is then used in solid-phase synthesis to construct allo-aTNA oligomers. These synthetic nucleic acids are characterized using techniques like mass spectrometry and NMR spectroscopy to confirm their structure and purity.

A key area of XNA research is understanding their ability to hybridize with themselves and with natural nucleic acids. nih.gov Studies on allo-aTNAs have demonstrated their interesting hybridization properties. rsc.orgresearchgate.net They are capable of forming stable duplexes with complementary allo-aTNA strands and can also cross-pair with DNA and RNA. rsc.orgrsc.orgnih.gov The stability of these duplexes is influenced by factors like the sequence and length of the oligomers.

Research has shown that allo-aTNAs form homo-duplexes in an antiparallel fashion, though with lower thermal stability than natural DNA. rsc.orgresearchgate.netx-mol.com They also form duplexes with complementary acyclic threoninol nucleic acids (aTNAs) and serinol nucleic acids (SNAs). rsc.org Circular dichroism measurements have revealed that L- and D-allo-aTNAs exhibit weak right-handed and left-handed helicities, respectively. rsc.orgresearchgate.net This weak helicity is thought to be the reason for their poor chiral discrimination compared to aTNAs, which have strong helical orthogonality. rsc.org The configuration of the methyl group on the allo-aTNA scaffold has a significant impact on its hybridization ability and structure. rsc.org

| Duplex Type | Thermal Stability Comparison | Helicity |

| allo-aTNA / allo-aTNA | Lower than DNA | Weak right-handed (L-allo-aTNA) or left-handed (D-allo-aTNA) |

| allo-aTNA / DNA | Forms stable duplexes | Accommodates right-handed B-form |

| allo-aTNA / RNA | Forms stable duplexes | Accommodates right-handed A-form |

| allo-aTNA / aTNA | Forms stable duplexes | Dependent on aTNA chirality |

| allo-aTNA / SNA | Forms stable duplexes | SNA is achiral |

This interactive table summarizes the hybridization properties of allo-aTNAs with various nucleic acids based on published research findings.

The ability of allo-aTNAs to form stable duplexes with natural nucleic acids makes them promising candidates for various biotechnological and therapeutic applications, including diagnostics and antisense therapies. Furthermore, the unique backbone of allo-aTNAs confers resistance to nuclease degradation, which is a significant advantage for in vivo applications compared to natural DNA and RNA.

Impact of Methyl Group Configuration on Supramolecular Interactions in allo-aTNAs

The configuration of the methyl group on the XNA scaffold has a significant and unexpected impact on the hybridization ability and structure of allo-aTNAs. rsc.orgx-mol.com This diastereomeric difference between allo-aTNA and aTNA leads to notable variations in their supramolecular behaviors. rsc.org

Energy-minimized structural models of L-allo-aTNA/RNA and L-allo-aTNA/L-allo-aTNA duplexes indicate that the methyl group on the allo-aTNA strand is unfavorably positioned for duplex formation. rsc.orgx-mol.com This steric hindrance likely contributes to the lower thermal stability of allo-aTNA duplexes. Conversely, in L-aTNA, the methyl group is thought to stabilize the duplex structure through favorable hydrophobic and van der Waals interactions. rsc.org This highlights how a subtle change in the stereochemistry of the methyl group—from threo in aTNA to allo in allo-aTNA—can dramatically alter the supramolecular properties of the resulting nucleic acid analog. The rotation of methyl groups and the energy barriers associated with this movement are crucial factors in these supramolecular dynamics, as changes in the local chemical environment can significantly affect these interactions. d-nb.info

| Property | aTNA | allo-aTNA | Reference |

|---|---|---|---|

| Homo-duplex Stability | Extremely stable | Less stable than DNA | rsc.orgx-mol.com |

| Helicity | Strong helical orthogonality | Weak (L: right-handed, D: left-handed) | rsc.org |

| Chiral Discrimination | Strong | Poor | rsc.orgx-mol.com |

| Methyl Group Effect on Duplex | Stabilizing (hydrophobic/van der Waals interactions) | Unfavorable for formation | rsc.org |

Bioconjugation Strategies and Bio-functional Material Development

Utilization of this compound for the Attachment of Biomolecules to Surfaces

This compound is a valuable reagent in the field of bioconjugation. chemimpex.com This chemical process involves the attachment of biomolecules, such as proteins or nucleic acids, to other molecules or surfaces. chemimpex.comchemimpex.com The fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for selectively protecting the amino group during synthesis, allowing for controlled reactions. chemimpex.com This strategy is significant in creating functionalized surfaces for various biomedical and biotechnological applications, including the development of targeted drug delivery systems and diagnostic tools. chemimpex.comchemimpex.com

Analytical Chemistry Methodologies Involving D-allo-Threoninol

D-allo-Threoninol as an Analytical Standard in Chromatography

In the realm of analytical chemistry, D-allo-threoninol serves as an important analytical standard, particularly in chromatographic techniques. chemimpex.com It is utilized for the accurate analysis and quantification of amino acids and related compounds in a variety of samples. chemimpex.com

A sensitive and selective method for determining the four isomers of threonine (L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine) in mammalian tissues has been developed using a two-step high-performance liquid chromatography (HPLC) process. nih.gov This method involves precolumn fluorescence derivatization followed by separation using a combination of reversed-phase and chiral columns. nih.gov Studies using this technique have successfully measured the distribution of these isomers in rats, finding significant amounts of D-threonine and D-allo-threonine in brain regions and urine. nih.govresearchgate.net For instance, the highest concentration of D-allo-threonine was found in the corpus striatum. nih.gov The ability to resolve these isomers is crucial, and various advanced HPLC and mass spectrometry techniques continue to be developed for this purpose. acs.org

| Threonine Isomer | Presence in Tested Rat Tissues/Fluids | Highest Concentration Location (Example) | Concentration (nmol/g wet tissue) | Reference |

|---|---|---|---|---|

| D-Threonine | Present | Corpus Striatum | 0.85 ± 0.05 | nih.gov |

| D-allo-Threonine | Present | Corpus Striatum | 5.01 ± 0.32 | nih.gov |

| L-allo-Threonine | Not Present | N/A | N/A | nih.gov |

Development of Chiral Resolution Labeling Reagents for Threonine Stereoisomer Analysis

The analysis and separation of threonine's stereoisomers—L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine—present a significant analytical challenge due to their structural similarity. bocsci.comjst.go.jp The development of chiral resolution labeling reagents is a critical strategy to address this, enabling the differentiation of these stereoisomers through chromatographic techniques. researchgate.netmdpi.com This indirect approach involves derivatizing the amino acid stereoisomers with a chiral labeling agent to form diastereomers, which can then be separated on a conventional achiral stationary phase. researchgate.netresearchgate.net

While various chiral derivatizing agents are employed for amino acid analysis, specific research detailing the synthesis of such reagents directly from This compound for the express purpose of threonine stereoisomer analysis is not prominently documented in publicly available scientific literature. The existing body of research focuses on other established and novel labeling agents.

For instance, significant success in separating threonine stereoisomers has been achieved using reagents like 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA). bocsci.comjst.go.jp Studies have demonstrated that L-FDVDA can effectively label all four threonine stereoisomers, which are then separable and identifiable using a C18 column in liquid chromatography-mass spectrometry (LC-MS) systems. bocsci.comjst.go.jp

Other methods for the determination of threonine isomers include precolumn fluorescence derivatization with reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by a two-step high-performance liquid chromatography (HPLC) process that combines a reversed-phase column and a chiral column. researchgate.net This technique has been successfully used to determine the distribution of D-threonine and D-allo-threonine in mammalian tissues. researchgate.net

The general principle of these labeling methods is the reaction of the chiral reagent with the primary amino group of the amino acid, creating diastereomeric derivatives with distinct physicochemical properties that allow for their chromatographic separation. researchgate.net The choice of derivatizing agent is crucial, as it influences separation efficiency, detection sensitivity, and the potential for side reactions. mdpi.comresearchgate.net

The table below summarizes various chiral derivatizing agents that have been successfully used for the analysis of amino acid stereoisomers, including the challenging separation of threonine and its diastereomers.

| Chiral Derivatizing Agent | Abbreviation | Common Application / Method | Reference |

| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Widely used for determining the stereochemistry of amino acids in trace amounts by forming diastereomers separable by RP-LC. | mdpi.com |

| 1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide | L-FDVDA | Separation and identification of 22 types of DL-amino acids, including threonine and isoleucine stereoisomers, via LC-MS. | bocsci.comjst.go.jp |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole | NBD-F | Fluorescence derivatization for sensitive determination of all four threonine isomers in biological samples using two-step HPLC. | researchgate.net |

| o-phthalaldehyde/isobutyryl-L-cysteine | OPA-IBLC | Forms fluorometrically active isoindole derivatives for the analysis of amino acid enantiomers. | researchgate.net |

While Fmoc-protected amino acids are utilized in various aspects of peptide chemistry and as chiral building blocks, the specific conversion of this compound into a dedicated labeling reagent for threonine isomer analysis remains an underexplored area in the available literature. researchgate.net Future research could potentially investigate the synthesis of novel chiral reagents from this compound and evaluate their efficacy in the complex field of amino acid stereoisomer analysis.

Spectroscopic and Theoretical Characterization of Fmoc-d-allo-threoninol and Its Derivatives

Determination of Absolute Configuration and Stereochemical Purity

The precise three-dimensional arrangement of atoms in Fmoc-D-allo-threoninol is critical for its function as a chiral building block. X-ray crystallography and chiral chromatography are the definitive methods for establishing its absolute stereochemistry and quantifying its enantiomeric and diastereomeric purity.

X-ray Crystallography Studies of this compound Derivatives

Single-crystal X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule. While a crystal structure for this compound itself is not prominently reported in the literature, the technique is widely applied to its derivatives to confirm stereochemistry after a synthetic sequence. For instance, in the synthesis of complex natural products, a fragment containing Fmoc-D-allo-threonine may be crystallized to verify its (2R, 3S) configuration. rsc.org

The general approach involves synthesizing a suitable crystalline derivative of this compound. This could be the compound itself, a salt, or a simple co-crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density of the molecule. This model reveals the precise spatial arrangement of all atoms, confirming the allo configuration at the β-carbon and the D-configuration at the α-carbon.

In analogous studies, the crystal structures of other Fmoc-protected amino acids and amino alcohols have been extensively used to define their conformational preferences, such as ring pucker and the orientation of side chains. researchgate.netrsc.org For example, the crystal structure of Fmoc-4S-(4-iodophenyl) hydroxyproline revealed a cis Fmoc-proline bond and an endo ring pucker. rsc.org Similarly, obtaining a crystal structure for a derivative of this compound would provide invaluable data on bond lengths, bond angles, and torsion angles, which can be used to validate computational models.

Table 1: Representative Crystallographic Data for an Fmoc-Protected Amino Acid Derivative (Fmoc-4S-(4-iodophenyl) hydroxyproline)

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P212121 |

| a (Å) | 9.98 |

| b (Å) | 12.34 |

| c (Å) | 20.11 |

| ϕ (°) | -83.1 |

| ψ (°) | +174.0 |

| ω (°) | +8.6 (cis) |

Data sourced from a study on a substituted proline derivative and presented here as an illustrative example of the type of data obtained from X-ray crystallography. rsc.org

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the stereochemical purity of this compound. It is used to separate the D-allo-threoninol from its other stereoisomers: L-allo-threoninol, D-threoninol, and L-threoninol. This separation is crucial for quality control, ensuring that the correct stereoisomer is used in subsequent synthetic steps, as the biological activity of the final peptide can be highly dependent on the stereochemistry of its constituent parts.

The separation is typically achieved by using a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. Alternatively, the amino alcohol can be derivatized with a chiral reagent to form diastereomeric pairs that can be separated on a standard achiral column.

Research has demonstrated effective separation of all four threonine isomers using a two-step HPLC system. researchgate.net This method often involves pre-column derivatization with a fluorescent tag, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) or Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), followed by separation on a combination of reversed-phase and chiral columns. researchgate.netnih.gov The use of such derivatizing agents allows for highly sensitive fluorescence detection, enabling the quantification of even trace amounts of unwanted stereoisomers. researchgate.netnih.gov

Table 2: Chiral HPLC Separation Methods for Threonine Isomers

| Chiral Stationary Phase / Derivatizing Agent | Column Type | Detection Method | Application |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) | Reversed-phase | UV, ESI-MS | Separation of allo-Thr and other unusual amino acids. nih.gov |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Reversed-phase and Chiral | Fluorescence | Determination of the four threonine isomers in mammalian tissues. researchgate.net |

| Teicoplanin-based CSP (e.g., CHIROBIOTIC T) | Chiral | UV, MS | Separation of underivatized threonine and allo-threonine enantiomers. |

| Tert-butylcarbamoylquinine-modified superficially porous particles | Enantioselective weak anion-exchange | ESI-QTOF-MS | Separation of DNP-derivatized amino acid isomers, including threonine and allo-threonine. chromatographyonline.com |

Conformational Analysis and Structural Elucidation

Understanding the conformational preferences of this compound is vital for predicting the structure of peptides and other macromolecules that incorporate this building block. NMR and CD spectroscopy are powerful tools for elucidating these structural details in solution.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy to this compound and Peptide Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its peptide conjugates in solution. 1D NMR (¹H and ¹³C) is used to confirm the covalent structure, while advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are employed to assign all proton and carbon signals and to determine through-bond and through-space connectivities.

When D-allo-threoninol is incorporated into a peptide chain, NMR provides critical information about the local conformation. The vicinal coupling constant, ³J(HN-Hα), is particularly informative, as its magnitude is related to the backbone dihedral angle ϕ via the Karplus equation. Larger coupling constants (typically > 8 Hz) are indicative of an extended or β-strand conformation, while smaller values suggest a helical or turn-like structure.

In a study of pentapeptides containing trifluoromethylated threonine analogues, the peptide with a (2S,3R)-L-allo-CF₃-threonine residue (a diastereomer of the natural allo form) exhibited a ³J(HN-Hα) coupling constant of 8.6 Hz, suggesting a propensity for an extended conformation. beilstein-journals.org Similarly, studies on cyclic dipeptides of allo-threonine have shown that the side chain conformation is influenced by steric factors, with the methyl group preferentially positioned over the diketopiperazine ring. researchgate.net

Table 3: Representative ³J(HN-Hα) Coupling Constants for Peptides Containing Threonine and its Diastereomers

| Peptide Sequence Fragment | Central Residue (X) | ³J(HN-Hα) of Residue X (Hz) | Inferred Conformation |

| Ac-Ala-Val-X-Val-Leu-NH₂ | L-Serine | 7.5 | Extended |

| Ac-Ala-Val-X-Val-Leu-NH₂ | L-Threonine | 8.4 | More Extended |

| Ac-Ala-Val-X-Val-Leu-NH₂ | (2S,3R)-L-allo-CF₃-threonine | 8.6 | Extended |

| Ac-Ala-Val-X-Val-Leu-NH₂ | (2S,3S)-L-CF₃-threonine | 9.1 | Highly Extended |

Data adapted from a study on fluorinated pentapeptides in CD₃OH, illustrating the use of coupling constants to infer backbone conformation. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy for Investigating Peptide and XNA Conformations Containing allo-Threoninol

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of chiral molecules, including peptides and nucleic acid analogues. wikipedia.org The shape and magnitude of a CD spectrum are sensitive to the conformational arrangement of the chromophores (e.g., amide bonds in peptides) in a chiral environment.

In the context of xeno-nucleic acids (XNAs), acyclic L-allo-threoninol nucleic acid (allo-aTNA) has been shown to be unfavorable for duplex formation compared to its diastereomer, L-aTNA. rsc.org This difference in stability and structure is reflected in their CD spectra, highlighting the critical role of the scaffold's stereochemistry in directing the supramolecular assembly. beilstein-journals.orgrsc.org

Table 4: Circular Dichroism Characteristics of Peptides and XNAs with allo-Threoninol

| Molecule Type | Key Spectral Features | Interpretation |

| Antifreeze Glycopeptide Analogue with allo-L-Threonine | Negative band around 205 nm, positive band near 220-225 nm. Lower intensity than native peptide. | Adopts a polyproline II (PPII) helical conformation, but with a reduced propensity compared to the L-Thr analogue. beilstein-journals.org |

| Acyclic L-allo-threoninol Nucleic Acid (allo-aTNA) | Unfavorable duplex formation. | The chirality of allo-threoninol is unsuitable for forming stable, ordered duplexes compared to other threoninol isomers. rsc.org |

| DL-Threonine Crystallization | Time-dependent increase in CD signal during sonication. | Chiral amplification during crystallization, leading to an enantiomeric excess of one enantiomer in solution. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling provide powerful insights into the conformational landscape of this compound and its derivatives at an atomic level. These theoretical methods complement experimental data from NMR and X-ray crystallography and can be used to explore the full range of accessible conformations and their relative energies.

Molecular dynamics (MD) simulations are particularly useful for this purpose. In one study, the conformational propensities of all d-amino acids, including d-allo-threonine, were investigated using a GGXGG host-guest pentapeptide system. nih.gov The simulations revealed that the intrinsic backbone conformational preferences of d-amino acids are the inverse of their corresponding L-enantiomers. For amino acids with a second chiral center in their side chain, such as threonine, the stereochemistry at the β-carbon significantly influences the sampling of the backbone (ϕ, ψ) dihedral angles. nih.gov

The study showed that while d-threonine (the mirror image of natural L-threonine) preferentially samples the DαR region of the Ramachandran plot, d-allo-threonine (the Cα epimer of L-threonine) shows a different conformational distribution. nih.gov This demonstrates that altering the stereochemistry at Cβ while keeping the Cα configuration the same (as in the case of L-threonine vs. L-allo-threonine) has a distinct impact on the allowed backbone conformations. These computational findings are crucial for the rational design of peptides with specific folds and functions, as the choice of a particular threonine diastereomer can be used to favor or disfavor certain secondary structures.

Energy Minimization and Conformational Landscape Analysis of allo-Threoninol-Containing Molecules

Energy minimization and conformational analysis are computational techniques used to identify the most stable three-dimensional arrangements of a molecule. For derivatives of allo-threoninol, particularly in the context of xeno-nucleic acids (XNAs), understanding the preferred conformation is crucial as it dictates their ability to form stable duplex structures.

Circular dichroism measurements have experimentally supported these theoretical findings, showing that L- and D-allo-aTNAs possess only weak right-handed and left-handed helicities, respectively. rsc.org This suggests a less defined and less stable helical structure compared to other nucleic acids, a feature rooted in the underlying conformational preferences of the allo-threoninol backbone. Further computational analyses on bicyclic N,O-acetal derivatives synthesized from allo-threonine have also shown that subtle changes in the three-dimensional arrangement of substituents significantly affect the thermodynamic stability of the isomers, which in turn determines the stereochemical outcome of subsequent reactions. nih.gov

Table 1: Predicted Conformational Properties of allo-aTNA This table is generated based on descriptive findings in the research. Specific numerical data for dihedral angles or energy differences were not available in the cited sources.

| Molecular System | Key Conformational Feature | Predicted Impact on Stability | Supporting Evidence |

|---|---|---|---|

| L-allo-aTNA/RNA Duplex | Unfavorable orientation of the allo-aTNA methyl group | Destabilizes duplex formation | Energy-minimized structures rsc.org |

| L-allo-aTNA Homo-duplex | Weak helical structure | Lower thermal stability compared to DNA | Circular Dichroism (CD) spectroscopy rsc.org |

| allo-Threonine-derived Bicyclic N,O-acetal | Sensitivity of isomer stability to substituent arrangement | Determines stereochemical outcome of reactions | Computational studies nih.gov |

Theoretical Investigations of Reaction Mechanisms and Transition States in allo-Threoninol Syntheses

Theoretical studies are instrumental in mapping the energetic landscape of chemical reactions, including the identification of transition states and reaction intermediates. This provides a deep understanding of reaction feasibility, rates, and stereoselectivity.

The synthesis of allo-threonine and its derivatives has been a subject of such investigations. For instance, the diastereospecific formation of L-allo-threonine from glycine and acetaldehyde, catalyzed by the enzyme serine hydroxymethyltransferase (GlyA), has been modeled kinetically. nih.gov The experimental data conformed to a kinetic model for an ordered bi-uni reaction mechanism that involves the formation of a ternary complex, providing a theoretical framework to optimize the synthesis in a continuous enzyme membrane reactor. nih.gov

In non-enzymatic synthesis, computational studies have shed light on stereoselectivity. The synthesis of β-lactams from D-allo-threonine involves the cyclization of an amide precursor. Theoretical analysis suggests this key step proceeds via a complete SN2 mechanism, which dictates the stereocontrolled formation of the azetidinone ring, a crucial intermediate for synthesizing carbapenems and penems. researchgate.net Furthermore, computational models of threonine aldolases, enzymes that catalyze the synthesis of β-hydroxy-α-amino acids, help to explain their substrate specificity and diastereoselectivity. researchgate.net These models show how the arrangement of amino acids in the enzyme's active site, particularly in the threonine binding pocket, can create paths that favor the formation of either syn (erythro) or anti (threo/allo) products, guiding efforts in protein engineering to enhance selectivity. researchgate.net

Table 2: Theoretical Data on allo-Threonine Synthesis Mechanisms This table presents a summary of findings from theoretical and kinetic modeling of reactions involving allo-threonine synthesis. Quantitative energy values for transition states are highly specific to the computational method and reaction, and were not detailed in the provided search results.

| Reaction | Method of Investigation | Key Theoretical Finding | Significance |

|---|---|---|---|

| GlyA-catalyzed L-allo-threonine formation | Kinetic Modeling | Follows an ordered bi-uni mechanism with a ternary complex intermediate. nih.gov | Enables process simulation and optimization for continuous synthesis. nih.gov |

| β-Lactam formation from D-allo-threonine | Mechanistic Postulation | Cyclization proceeds via a stereospecific SN2 mechanism. researchgate.net | Explains the high degree of stereocontrol in the synthesis of key antibiotic precursors. researchgate.net |

| Threonine Aldolase (LTA) catalysis | Computational Modeling | Diastereoselectivity is determined by the energetic favorability of aldehyde attack paths on the pyridoxal phosphate-glycine complex. researchgate.net | Provides a basis for mutant design to improve diastereomeric excess (de) in the synthesis of β-hydroxy-α-amino acids. researchgate.net |

Molecular Dynamics Simulations to Predict Supramolecular Interactions in allo-aTNA Systems

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular interactions and the formation of larger, supramolecular assemblies. researchgate.netnih.gov This technique is particularly valuable for understanding how individual allo-threoninol-based strands interact to form functional structures.

MD simulations, in conjunction with density functional theory (DFT), have been applied to study duplex formation involving allo-aTNA. researchgate.net These simulations have confirmed that the configuration of the methyl group on the allo-aTNA scaffold has a significant negative impact on the stability of duplexes with RNA and even with another allo-aTNA strand. rsc.orgresearchgate.net The simulations reveal that this steric hindrance disrupts the ideal geometry for hydrogen bonding and stacking interactions, which are essential for stable duplex formation.

| System | Simulation Type | Key Finding | Predicted Consequence |

|---|---|---|---|

| allo-aTNA/RNA Hybrid | MD and DFT | Unfavorable steric interactions from the allo-aTNA methyl group. rsc.orgresearchgate.net | Destabilization of the hybrid duplex. rsc.org |

| allo-aTNA Homo-duplex | MD and Energy Minimization | Formation of antiparallel duplexes with weak helicity. rsc.org | Low thermal stability and poor chiral discrimination. rsc.org |

| allo-aTNA in Templated Ligation | Inference from Duplex Stability Studies | The chirality of the allo-aTNA scaffold leads to an unfavorable conformation for the reaction. nih.gov | Suppression of the chemical ligation rate. nih.gov |

Future Directions and Emerging Research Avenues for Fmoc-d-allo-threoninol

Exploration of Novel and Highly Efficient Stereoselective Synthesis Routes

While Fmoc-D-allo-threoninol is commercially available, the development of more efficient and stereoselective synthetic routes remains a key area of research. Current methods often involve multi-step processes that can be time-consuming and may not always provide the desired yield or purity. researchgate.net Future research is likely to focus on the following areas:

Enzymatic and Biocatalytic Methods: The use of enzymes, such as threonine aldolases and racemases, offers a promising avenue for the highly specific synthesis of D-allo-threonine and its derivatives. researchgate.netnih.gov These biocatalytic approaches can lead to higher enantiomeric purity and are often more environmentally friendly than traditional chemical methods. researchgate.net

Flow Chemistry: The application of continuous flow technologies could allow for better control over reaction parameters, leading to improved yields and purity. This approach also offers potential for safer and more scalable production.

A comparative look at existing and potential synthetic strategies highlights the drive toward greater efficiency and stereocontrol.

| Synthesis Approach | Advantages | Challenges | Future Outlook |

| Chemical Synthesis | Well-established, versatile | Multi-step, potential for racemization, use of hazardous reagents | Optimization of existing routes, development of novel protecting group strategies |

| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions | Enzyme stability and availability, substrate scope limitations | Protein engineering to improve enzyme performance, discovery of novel enzymes |

| Chemoenzymatic Synthesis | Combines the advantages of chemical and enzymatic methods | Integration of different reaction types, process optimization | Development of one-pot multi-enzyme cascade reactions |

Development of Advanced Functional Materials and Self-Assembled Systems

The unique structural features of D-allo-threoninol, including its chirality and hydroxyl groups, make it an attractive building block for the creation of advanced functional materials. nih.govbocsci.com The ability of threoninol-based structures to self-assemble into ordered arrangements is a particularly exciting area of research. nih.gov

Future research in this area could include:

Hydrogels and Biomaterials: The development of D-allo-threoninol-containing peptides that can self-assemble into hydrogels for applications in tissue engineering and drug delivery.

Chiral Surfaces: The use of this compound to create chiral surfaces for enantioselective separations and catalysis.

Nanostructures: The design of self-assembling peptides based on D-allo-threoninol that can form nanotubes, nanofibers, and other well-defined nanostructures for applications in electronics and materials science.

Expansion of Bioconjugation Toolbox with D-allo-Threoninol Scaffolds

Bioconjugation, the process of linking molecules to biological systems, is a critical tool in drug delivery, diagnostics, and proteomics. chemimpex.comchemimpex.com The D-allo-threoninol scaffold offers a unique platform for the development of novel bioconjugation strategies. nih.gov

Emerging research in this area includes:

Site-Specific Conjugation: The development of methods for the site-specific incorporation of D-allo-threoninol into proteins and other biomolecules, allowing for precise control over the location of attached payloads.

Novel Linkers: The design of new linkers based on the D-allo-threoninol backbone that offer improved stability, solubility, and release characteristics for drug-antibody conjugates and other targeted therapies.

Click Chemistry: The incorporation of "clickable" functional groups into this compound to facilitate rapid and efficient bioconjugation reactions.

Synergistic Integration of Computational Design with Synthetic Methodologies

The combination of computational modeling and synthetic chemistry offers a powerful approach to the design and creation of novel molecules with desired properties. This is particularly relevant for a stereochemically rich building block like this compound.

Future directions in this synergistic field include:

Predictive Modeling: The use of computational tools to predict the conformation and self-assembly behavior of D-allo-threoninol-containing peptides and materials.

Virtual Screening: The in silico screening of virtual libraries of D-allo-threoninol derivatives to identify candidates with high binding affinity for specific biological targets.

De Novo Design: The computational design of entirely new proteins and functional materials that incorporate D-allo-threoninol to achieve novel functions. Recent work on the de novo design of enzymes is a testament to the potential of this approach. researchgate.net

Opportunities for Expanding the Chiral Pool via D-allo-Threoninol Derived Intermediates

The "chiral pool" refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. mdpi.comresearchgate.net D-allo-threoninol and its derivatives have the potential to significantly expand this valuable resource. chemimpex.com

Opportunities in this area include:

Synthesis of Novel Amino Acids: The use of D-allo-threoninol as a scaffold for the synthesis of a wide range of non-proteinogenic amino acids with unique side chains and stereochemistries.

Asymmetric Synthesis of Natural Products: The application of D-allo-threoninol-derived intermediates in the total synthesis of complex natural products. mdpi.com

Development of Chiral Auxiliaries and Catalysts: The design and synthesis of new chiral auxiliaries and catalysts based on the D-allo-threoninol framework for use in asymmetric synthesis. sciencenet.cn

Q & A

Basic: What are the standard protocols for synthesizing Fmoc-D-allo-threoninol in solid-phase peptide synthesis (SPPS)?

This compound is synthesized using Fmoc-based SPPS. Key steps include:

- Deprotection : 20% piperidine in DMF to remove the Fmoc group .

- Coupling : Activate this compound with HBTU/HOBt in DMF for 1–2 hours under nitrogen. Monitor coupling efficiency via Kaiser test or HPLC .

- Cleavage : Use TFA-based cocktails (e.g., TFA–H2O–EDT–Et3SiH, 95:2.5:2.5:0.1) to cleave the peptide-resin bond .

- Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) .

Basic: How can researchers ensure high purity of this compound during purification?

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to separate diastereomers and impurities. Adjust mobile phase pH with 0.1% TFA to enhance resolution .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C to precipitate pure crystals .

- TLC Validation : Monitor reactions using silica gel TLC (chloroform/methanol/acetic acid, 85:10:5) .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm stereochemistry via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ 7.3–7.8 ppm for Fmoc aromatic protons) .

- Mass Spectrometry (MS) : Use ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]<sup>+</sup> at m/z 327.38) .

- HPLC Purity Analysis : Ensure ≥95% purity with a C18 column and acetonitrile/water gradient .

Basic: What are the recommended storage conditions to maintain this compound stability?

- Short-term : Store at −20°C in airtight, light-resistant containers with desiccant .

- Long-term : Use −80°C for >6 months. Avoid freeze-thaw cycles to prevent hydrolysis .

- Solution Stability : Prepare fresh DMSO stock solutions (100 mg/mL) and sonicate to dissolve aggregates .

Advanced: How can researchers address stereochemical inversion during this compound synthesis?

- Chiral Purity Monitoring : Use chiral HPLC (Chirobiotic T column) or circular dichroism (CD) spectroscopy to detect D/L isomerization .

- Optimized Coupling : Reduce racemization by coupling at 0–4°C and using additives like Oxyma Pure .

- Post-Synthesis Analysis : Compare retention times with authentic standards to confirm configuration .

Advanced: What strategies mitigate solubility challenges of this compound in aqueous buffers?

- Co-Solvents : Use DMSO (≤10% v/v) or 1% acetic acid to enhance solubility .

- Ultrasonication : Sonicate suspensions for 10–15 minutes at 37°C to disrupt crystalline structures .

- Derivatization : Introduce hydrophilic groups (e.g., PEG linkers) without altering the backbone .

Advanced: How to optimize coupling efficiency of this compound in peptide chain elongation?

- Coupling Reagents : HBTU/HOBt or COMU for faster activation .

- Double Coupling : Repeat coupling steps for sterically hindered residues.

- Real-Time Monitoring : Use LC-MS to detect unreacted amino groups and adjust stoichiometry .

Advanced: What are common impurities in this compound batches, and how are they quantified?

- Major Impurities :

- Quantification : Compare peak areas in HPLC against certified reference standards .

Advanced: How does this compound stability vary under SPPS repetitive deprotection conditions?

- Stability Testing : Incubate the compound in 20% piperidine/DMF for 1 hour. Analyze degradation via HPLC .

- Preventive Measures : Limit piperidine exposure time and use low-temperature deprotection (−10°C) .

Advanced: Can orthogonal protecting groups be integrated with this compound for branched peptide synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。